molecular formula C12H19N5 B11735729 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11735729
M. Wt: 233.31 g/mol
InChI Key: DVQQMMFIRMKTNC-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with butan-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

    Industrial Applications: It is used in the synthesis of other organic compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
  • 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Uniqueness

1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-butan-2-yl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-10(2)17-6-5-12(15-17)13-7-11-8-14-16(3)9-11/h5-6,8-10H,4,7H2,1-3H3,(H,13,15)

InChI Key

DVQQMMFIRMKTNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CN(N=C2)C

Origin of Product

United States

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